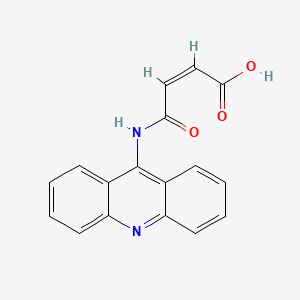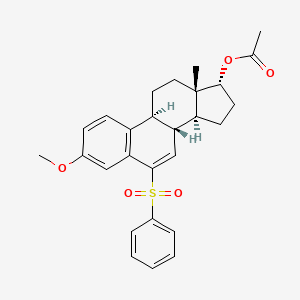
N-(9-吖啶基)马来酰胺酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-Acridinyl)maleamic Acid is a maleimide type fluorescent thiol reagent . It shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence . It is used for the fluorometrical analysis of cysteine and glutathione .
Synthesis Analysis
N-(9-Acridinyl)maleamic Acid (NAM) was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . The synthesis of NAM and its coupling products with thiol compounds are presented in the paper .Molecular Structure Analysis
The molecular weight of N-(9-Acridinyl)maleamic Acid is 292.29 and its molecular formula is C17H12N2O3 . The UV spectra of NAM overlapped, with the absorption maximum at 362 nm .Chemical Reactions Analysis
N-(9-Acridinyl)maleamic Acid reacts with thiol groups under mild conditions . It has been reported that it shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .Physical And Chemical Properties Analysis
N-(9-Acridinyl)maleamic Acid has a molecular weight of 292.29 and a molecular formula of C17H12N2O3 . It shows no substantial fluorescence, but its coupling products with thiol compounds exhibit strong blue fluorescence .科学研究应用
Fluorometric Analysis of Thiol Compounds
NAM is synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . It has been reported to be a fluorescent thiol reagent that does not exhibit substantial fluorescence on its own. However, when it reacts with thiol compounds, it produces strong blue fluorescence . This property makes NAM particularly useful for the fluorometric analysis of thiol-containing compounds such as cysteine and glutathione, which are important in various biochemical processes including detoxification and enzyme function .
Protein Modification
The reactivity of NAM with thiol groups under mild conditions has been utilized for the modification of proteins . This application is significant in the field of biochemistry and molecular biology, where the selective labeling and tracking of proteins are essential for understanding their function and interaction within the cellular environment.
Development of Fluorescent Probes
Due to its ability to form fluorescent coupling products with thiol compounds, NAM can be used in the development of fluorescent probes . These probes can be instrumental in imaging and diagnostic techniques, allowing researchers to visualize biological processes in real-time.
Analytical Chemistry Applications
NAM’s strong fluorescence upon reacting with thiols can be harnessed in analytical chemistry for the detection and quantification of thiol-containing analytes . This can be applied in various assays and diagnostic tests where precise measurement of these compounds is crucial.
Synthesis of Maleimide Derivatives
NAM serves as a precursor in the synthesis of various maleimide derivatives . These derivatives have a wide range of applications, including the design of novel pharmaceuticals, polymers, and materials with specific properties such as enhanced durability or biocompatibility.
Chemical Sensing
The fluorescent properties of NAM derivatives can be employed in chemical sensing technologies . Sensors based on these derivatives can detect the presence of specific molecules, such as pollutants or toxins, making them valuable tools in environmental monitoring and public health.
Research on Cellular Redox States
NAM and its derivatives can be used to study cellular redox states . The redox state is a reflection of the balance between oxidants and reductants in a cell, which is pivotal for maintaining cellular homeostasis and signaling. NAM’s reactivity with thiols makes it suitable for probing the redox dynamics in cells.
Drug Discovery and Development
The unique reactivity of NAM with thiol groups can be exploited in drug discovery and development processes . It can be used to identify potential drug candidates that interact with thiol-containing enzymes or receptors, which are often targets in therapeutic interventions for various diseases.
作用机制
Target of Action
N-(9-Acridinyl)maleamic Acid (NAM) is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds . Thiol compounds, such as cysteine and glutathione, play crucial roles in various biological processes, including protein synthesis, metabolism, and cellular defense mechanisms .
Mode of Action
NAM interacts with its targets (thiol compounds) through a process known as coupling . This interaction results in the formation of addition compounds . The coupling process is facilitated by the maleimide group in NAM, which reacts rapidly and specifically with thiol groups under mild conditions .
Biochemical Pathways
The interaction of NAM with thiol compounds affects the biochemical pathways involving these compounds. For instance, the coupling of NAM with cysteine or glutathione can influence the metabolic pathways of these compounds, potentially affecting processes such as protein synthesis and cellular defense mechanisms .
Result of Action
The coupling of NAM with thiol compounds results in the formation of addition compounds that exhibit strong blue fluorescence . This fluorescence can be used for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .
属性
IUPAC Name |
(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHTLMOSJUHKZ-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Acridinyl)maleamic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)



![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)
